2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
2-Bromobenzamide: (C7H6BrNO) is a chemical compound with a molecular weight of 200.033 g/mol. Its IUPAC Standard InChI is InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
. This compound features a benzamide core with a bromine substituent at the 2-position.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for 2-bromobenzamide. One common method involves the bromination of benzamide using a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:
Chemical Reactions Analysis
Reactivity: 2-Bromobenzamide can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, replacing it with other functional groups.
Reduction Reactions: Reduction of the carbonyl group may yield the corresponding amine.
Oxidation Reactions: Oxidation of the benzyl carbon may lead to carboxylic acid formation.
Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform or dichloromethane).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The primary product of bromination is 2-bromobenzamide. Reduction yields the corresponding benzylamine, while oxidation leads to benzoic acid.
Scientific Research Applications
2-Bromobenzamide finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential pharmaceutical applications, although specific examples are scarce.
Industry: Limited industrial applications, but its reactivity makes it valuable in synthesis.
Mechanism of Action
The exact mechanism of action for 2-bromobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-bromobenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and brominated derivatives.
Properties
Molecular Formula |
C19H16BrNO4 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-bromo-N-[7-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C19H16BrNO4/c20-14-4-2-1-3-12(14)19(23)21-15-10-17-16(24-7-8-25-17)9-13(15)18(22)11-5-6-11/h1-4,9-11H,5-8H2,(H,21,23) |
InChI Key |
SWNLMOOXWZHFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4Br)OCCO3 |
Origin of Product |
United States |
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